N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the “click chemistry” approach. This method is favored due to its high efficiency and regioselectivity. The reaction is usually carried out in the presence of a copper(I) catalyst, which facilitates the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The triazole ring’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar biological activities.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
Imidazole: A related heterocyclic compound with a wide range of biological activities.
Uniqueness: N,1,5-triphenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its high regioselectivity in reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,1,5-triphenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(22-17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)25(24-23-19)18-14-8-3-9-15-18/h1-15H,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJULJPAGMSUKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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